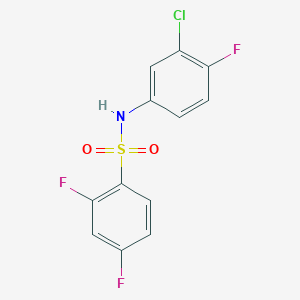![molecular formula C21H21N3O3 B263135 N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide, also known as DMF, is a chemical compound that has been widely studied for its potential applications in scientific research. DMF is a member of the furan-based compounds, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory processes. This compound has been found to increase the expression of Nrf2-regulated genes, leading to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide for lab experiments is its wide range of potential applications. It has been studied in a variety of experimental models, including cell cultures, animal models, and clinical trials. Another advantage is its relatively low toxicity, which makes it a safe compound for use in scientific research. However, this compound can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Orientations Futures
There are many future directions for research on N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective properties, and it may be able to slow the progression of these diseases. Another area of interest is its potential use in cancer treatment. This compound has been found to have anti-tumor effects in some experimental models, and it may be able to enhance the effectiveness of chemotherapy drugs. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for a variety of diseases.
Méthodes De Synthèse
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide can be synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzoyl chloride with 4-aminophenyl-5-methylfuran-2-carboxylate. The resulting product is then purified through crystallization and recrystallization techniques. The purity of this compound is critical for its use in scientific research, as impurities can affect the accuracy and reproducibility of experimental results.
Applications De Recherche Scientifique
N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide has been found to have a wide range of potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce inflammation in a variety of experimental models, including multiple sclerosis, rheumatoid arthritis, and Crohn's disease. It has also been found to protect against oxidative stress, which is believed to play a role in the development of many diseases.
Propriétés
Formule moléculaire |
C21H21N3O3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-[4-[[4-(dimethylamino)benzoyl]amino]phenyl]-5-methylfuran-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-14-12-16(13-27-14)21(26)23-18-8-6-17(7-9-18)22-20(25)15-4-10-19(11-5-15)24(2)3/h4-13H,1-3H3,(H,22,25)(H,23,26) |
Clé InChI |
ZWNBJOVIGQXMDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
SMILES canonique |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)

![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)


![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)